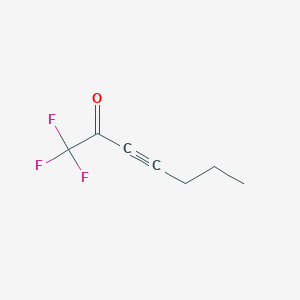
1,1,1-Trifluoro-3-heptyne-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-heptyne-2-one, also known as TFH, is a chemical compound that has been gaining attention in the field of scientific research due to its unique properties and potential applications. This compound is a fluorinated ketone that is commonly used as a building block in organic synthesis, and it has been studied extensively for its potential use in a variety of fields, including pharmaceuticals, materials science, and agriculture. In
Mechanism Of Action
The mechanism of action of 1,1,1-Trifluoro-3-heptyne-2-one is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects, including the reduction of inflammation, the inhibition of cancer cell growth, and the improvement of cognitive function.
Biochemical And Physiological Effects
Studies have shown that 1,1,1-Trifluoro-3-heptyne-2-one has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body and alleviate symptoms of inflammatory diseases. 1,1,1-Trifluoro-3-heptyne-2-one has also been shown to have anti-cancer properties, which make it a promising drug candidate for the treatment of various types of cancer. In addition, 1,1,1-Trifluoro-3-heptyne-2-one has been shown to improve cognitive function, which could have important implications for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,1,1-Trifluoro-3-heptyne-2-one in lab experiments is its unique properties, which make it useful for a wide range of applications. 1,1,1-Trifluoro-3-heptyne-2-one is also relatively easy to synthesize, which makes it a cost-effective and efficient way to obtain this compound for further research. However, there are also some limitations to using 1,1,1-Trifluoro-3-heptyne-2-one in lab experiments, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research on 1,1,1-Trifluoro-3-heptyne-2-one. One area of research that is particularly promising is the development of new drugs based on 1,1,1-Trifluoro-3-heptyne-2-one, which could have important implications for the treatment of a variety of diseases. 1,1,1-Trifluoro-3-heptyne-2-one could also be used in the development of new materials with improved properties, which could have applications in a wide range of industries. Additionally, further research is needed to fully understand the mechanism of action of 1,1,1-Trifluoro-3-heptyne-2-one and its potential effects on the body.
Synthesis Methods
The synthesis of 1,1,1-Trifluoro-3-heptyne-2-one can be achieved through several methods, including the reaction of 1,1,1-trifluoro-3-chloropropene with acetylene in the presence of a palladium catalyst, or the reaction of 1,1,1-trifluoro-3-iodopropene with acetylene in the presence of a copper catalyst. These methods have been shown to be effective in producing high yields of 1,1,1-Trifluoro-3-heptyne-2-one, and they offer a cost-effective and efficient way to obtain this compound for further research.
Scientific Research Applications
1,1,1-Trifluoro-3-heptyne-2-one has been studied extensively for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of pharmaceuticals, where 1,1,1-Trifluoro-3-heptyne-2-one has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. 1,1,1-Trifluoro-3-heptyne-2-one has also been studied for its potential use in materials science, where it has been shown to have unique properties that make it useful for the development of new materials with improved properties.
properties
CAS RN |
105439-84-7 |
|---|---|
Product Name |
1,1,1-Trifluoro-3-heptyne-2-one |
Molecular Formula |
C7H7F3O |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
1,1,1-trifluorohept-3-yn-2-one |
InChI |
InChI=1S/C7H7F3O/c1-2-3-4-5-6(11)7(8,9)10/h2-3H2,1H3 |
InChI Key |
KFEXTGQZUJMQBG-UHFFFAOYSA-N |
SMILES |
CCCC#CC(=O)C(F)(F)F |
Canonical SMILES |
CCCC#CC(=O)C(F)(F)F |
synonyms |
3-Heptyn-2-one, 1,1,1-trifluoro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



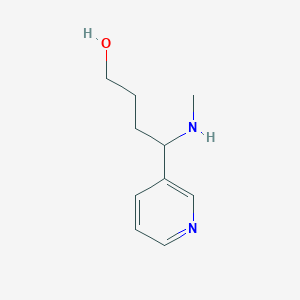
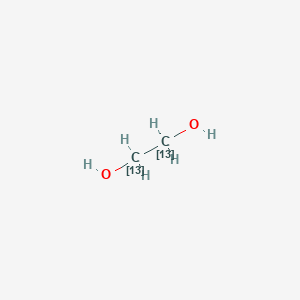
![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)


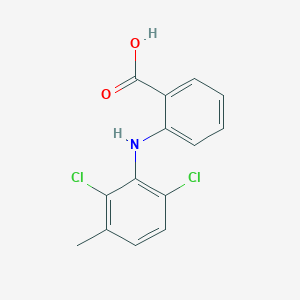
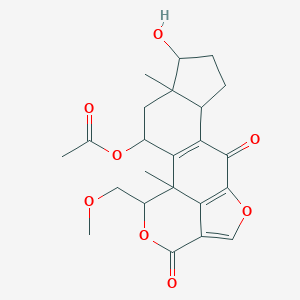
![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)



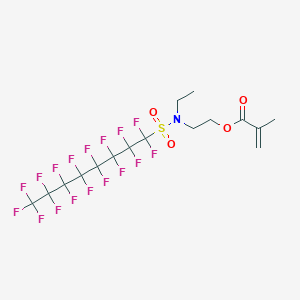

![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)